molecular formula C7H17Br2N B6246907 (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide CAS No. 2408971-06-0

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide

Cat. No. B6246907
CAS RN: 2408971-06-0
M. Wt: 275
InChI Key:
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Description

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide, also known as 3-bromo-N-methylpropan-2-amine hydrobromide, is a compound that is widely used in scientific research due to its unique properties. It is a colorless, water-soluble solid that is stable under normal laboratory conditions. It is a brominated amine derivative, which means that it contains a nitrogen atom that is bonded to three hydrogen atoms and one bromine atom. This compound has been used in a variety of research applications, including the synthesis of other compounds, the study of chemical reactions, and the development of new drugs.

Scientific Research Applications

3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a tool for studying chemical reactions. It has also been used in the development of new drugs, as it has been shown to have a number of pharmacological effects. Additionally, it has been used in the study of enzyme kinetics and in the study of biochemical processes.

Mechanism of Action

3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has been shown to interact with a number of different receptors and enzymes in the body. It has been shown to bind to the GABAa receptor, which is involved in the regulation of the central nervous system. It has also been shown to interact with the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Additionally, it has been shown to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, as well as the ability to increase the release of dopamine and other neurotransmitters in the brain. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body.

Advantages and Limitations for Lab Experiments

3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it is water-soluble, which makes it easy to work with in aqueous solutions. However, it is important to note that this compound is toxic and should be handled with caution. Additionally, it is important to be aware of the potential for side effects when using this compound in laboratory experiments.

Future Directions

The potential future directions for 3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide are numerous. One potential direction is to further explore the mechanism of action of this compound and to determine how it interacts with different receptors and enzymes in the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential side effects. Additionally, research could be done to explore the potential for using this compound in the synthesis of other compounds, as well as the development of new drugs. Finally, further research could be done to explore the potential for using this compound in the study of biochemical processes and enzyme kinetics.

Synthesis Methods

The synthesis of 3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide can be achieved through a number of different methods. The most common method is the reaction of propan-2-amine with bromine in an aqueous solution. This reaction produces a brominated amine derivative, which is then treated with hydrobromic acid to produce the desired compound. Other methods of synthesis include the reaction of bromine with an alkyl halide, the reaction of an alkyl halide with a primary amine, and the reaction of a brominated amine with hydrobromic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves the reaction of 3-bromopropylamine with methylpropan-2-ol, followed by the addition of hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "3-bromopropylamine", "methylpropan-2-ol", "hydrobromic acid" ], "Reaction": [ "Step 1: 3-bromopropylamine is reacted with methylpropan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form (3-bromopropyl)(methyl)(propan-2-yl)amine.", "Step 2: Hydrobromic acid is added to the reaction mixture to form the hydrobromide salt of the amine product.", "Step 3: The hydrobromide salt is isolated by filtration and washed with a suitable solvent, such as diethyl ether, to remove any impurities." ] }

CAS RN

2408971-06-0

Product Name

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide

Molecular Formula

C7H17Br2N

Molecular Weight

275

Purity

95

Origin of Product

United States

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